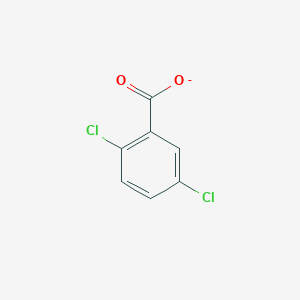

2,5-Dichlorobenzoate

Description

BenchChem offers high-quality 2,5-Dichlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl2O2- |

|---|---|

Molecular Weight |

190 g/mol |

IUPAC Name |

2,5-dichlorobenzoate |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)/p-1 |

InChI Key |

QVTQYSFCFOGITD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)[O-])Cl |

Synonyms |

2,5-dichlorobenzoate 2,5-dichlorobenzoate sodium 2,5-dichlorobenzoic acid |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 2,5-Dichlorobenzoic Acid: Industrial to Precision Scales

Executive Summary

2,5-Dichlorobenzoic acid (2,5-DCBA; CAS 50-79-3) is a linchpin intermediate in the agrochemical sector, serving as the immediate precursor to auxinic herbicides such as Chloramben (3-amino-2,5-dichlorobenzoic acid) and Dicamba analogs. Its synthesis demands rigorous regiochemical control to distinguish it from the 2,3-, 2,4-, and 3,4-dichloro isomers, which possess significantly different biological activities and toxicological profiles.

This technical guide delineates three distinct synthetic methodologies selected for their relevance to specific operational scales:

-

Aerobic Catalytic Oxidation: The industrial standard for tonnage-scale production.

-

Nitrile Hydrolysis: A high-purity route utilizing downstream petrochemical byproducts.

-

Directed Lithiation: A precision R&D method for isotopic labeling or high-value small-batch synthesis.

Route 1: Aerobic Catalytic Oxidation (Industrial Standard)

Best for: Large-scale manufacturing, cost-efficiency, and atom economy.

Strategic Analysis

The oxidation of 2,5-dichlorotoluene (2,5-DCT) is the dominant industrial route. While historical methods employed stoichiometric potassium permanganate (

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism. The Cobalt(III) species acts as a single-electron oxidant, abstracting a hydrogen from the methyl group to form a benzyl radical. This radical traps dioxygen to form a hydroperoxide, which eventually decomposes to the aldehyde and then the carboxylic acid.

Protocol: Co/Mn Catalyzed Oxidation

Reagents:

-

Substrate: 2,5-Dichlorotoluene (98%+)

-

Solvent: Glacial Acetic Acid (Resistant to oxidation)

-

Catalyst: Cobalt(II) Acetate tetrahydrate / Manganese(II) Acetate

-

Promoter: Sodium Bromide (essential for breaking the C-H bond)

-

Oxidant: Compressed Air or Pure

Step-by-Step Methodology:

-

Charge: In a high-pressure Hastelloy autoclave, dissolve 2,5-DCT (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Catalyst Addition: Add Co(OAc)2 (1.0 mol%) and Mn(OAc)2 (0.5 mol%). Add NaBr (2.0 mol%) as the radical promoter.

-

Pressurization: Pressurize reactor to 20–30 bar with air.

-

Ignition: Heat to 150°C. The reaction is exothermic; engage internal cooling coils to maintain 150–160°C.

-

Monitoring: Monitor

uptake. Reaction completion is indicated by the cessation of oxygen consumption (typically 3–6 hours). -

Workup: Cool to 20°C. 2,5-DCBA crystallizes out of the acetic acid.

-

Filtration: Filter the slurry. The mother liquor (containing catalyst) can be recycled.

-

Purification: Recrystallize from hot water or toluene to remove traces of 2,5-dichlorobenzaldehyde.

Self-Validating Checkpoint:

-

HPLC Analysis: Target <0.1% residual aldehyde.

-

Visual: Product should be white needles (MP: 154–156°C). Yellowing indicates residual aldehyde or catalyst contamination.

Route 2: Hydrolysis of 2,5-Dichlorobenzonitrile (High Purity)

Best for: Scenarios where 1,2,4-trichlorobenzene is available; avoids isomer separation issues common in direct chlorination.

Strategic Analysis

This route leverages 1,2,4-trichlorobenzene.[1] By reacting it with CuCN, the chlorine at the 1-position (most activated) is selectively substituted to form 2,5-dichlorobenzonitrile. Subsequent hydrolysis yields the acid.[1][2][3] This method locks the regiochemistry early in the sequence.

Protocol: Alkaline Hydrolysis

Reagents:

-

Precursor: 2,5-Dichlorobenzonitrile[1]

-

Base: Sodium Hydroxide (50% aq. solution)

-

Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

-

Dissolution: Suspend 2,5-dichlorobenzonitrile in Ethanol/Water mixture in a round-bottom flask.

-

Basification: Add NaOH (2.5 eq). The excess base is required to drive the equilibrium to the carboxylate salt and capture released ammonia.

-

Reflux: Heat to reflux (approx. 85°C) for 8–12 hours.

-

Note: Evolution of

gas will be observed. Scrubbing is required.

-

-

Clarification: Once the solution becomes clear (indicating nitrile consumption), cool to room temperature.

-

Acidification: Dropwise addition of HCl (37%) until pH < 2. The sodium salt converts to the free acid and precipitates immediately.

-

Isolation: Filter and wash with cold water to remove NaCl.

Self-Validating Checkpoint:

-

IR Spectroscopy: Disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ and appearance of the broad O-H stretch (2500–3000 cm⁻¹) and C=O stretch (~1690 cm⁻¹).

Route 3: Directed Lithiation of 1,4-Dichlorobenzene (Precision R&D)

Best for: Lab-scale synthesis, isotopic labeling (

Strategic Analysis

1,4-Dichlorobenzene is a symmetric molecule. Lithiation using a hindered base (LDA) or organolithium (n-BuLi) will exclusively occur at the ortho position to a chlorine atom. Since all four protons are chemically equivalent, this yields a single lithiated species, which traps

Protocol: Cryogenic Carboxylation

Reagents:

-

Substrate: 1,4-Dichlorobenzene

-

Reagent: n-Butyllithium (2.5 M in hexanes) or LDA

-

Solvent: Anhydrous THF

-

Electrophile: Dry Ice (Solid

) or gaseous

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Solvation: Dissolve 1,4-dichlorobenzene (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain temp < -70°C to prevent benzyne formation.

-

Equilibration: Stir at -78°C for 1 hour. The solution typically turns a pale yellow/orange.

-

Quench: Bubble excess dry

gas through the solution (or pour reaction mixture onto crushed dry ice for scale < 5g). -

Workup: Allow to warm to room temperature. Quench with 1M HCl.

-

Extraction: Extract with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate.

Self-Validating Checkpoint:

-

Regioselectivity Check (NMR):

NMR must show a specific splitting pattern: A doublet (d) and a doublet of doublets (dd) or two singlets depending on resolution, distinct from the symmetric starting material.

Comparative Data Analysis

| Metric | Route 1: Oxidation | Route 2: Hydrolysis | Route 3: Lithiation |

| Starting Material | 2,5-Dichlorotoluene | 2,5-Dichlorobenzonitrile | 1,4-Dichlorobenzene |

| Primary Reagents | Air, Co/Mn Catalyst | NaOH, HCl | n-BuLi, CO2 |

| Atom Economy | High (Loss of 2H, Gain of 2O) | Medium (Loss of NH3) | Low (Loss of Butane/LiCl) |

| Est. Yield | 85 - 92% | 90 - 95% | 75 - 85% |

| Scalability | High (Kiloton) | Medium (Ton) | Low (Gram/Kg) |

| Key Impurity | 2,5-Dichlorobenzaldehyde | 2,5-Dichlorobenzamide | Unreacted 1,4-DCB |

Visualization of Pathways

Figure 1: Decision Matrix for 2,5-DCBA Synthesis. Blue indicates the target, Red indicates critical reaction steps, and Yellow indicates isolable intermediates.

References

-

Process for the production of 2,5-dichlorotoluene. (1977).[4] United States Patent US4031146A.[4] USPTO.[4] Link

-

Production of 2,5-dichlorobenzonitrile. (1972). United States Patent US3644471A. USPTO.[4] Link

-

Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid. (1969).[1] United States Patent US3441603A. USPTO.[4] Link

-

2,5-Dichlorobenzoic acid. (n.d.).[1][2][5][6] PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Synthesis Methods of 2,5-Dichlorobenzoic Acid. (2025). ChemicalBook. Link

Sources

- 1. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]

- 2. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]

- 3. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4031146A - Process for the production of 2,5-dichlorotoluene - Google Patents [patents.google.com]

- 5. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 6. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,5-Dichlorobenzoate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,5-dichlorobenzoate, a significant chemical intermediate in various industrial and research applications. We will delve into its chemical and physical properties, explore its synthesis methodologies, and discuss its role in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering field-proven insights and detailed protocols.

Core Chemical Identity and Properties

2,5-Dichlorobenzoate is the conjugate base of 2,5-dichlorobenzoic acid. For practical purposes and due to the prevalence of the acid form in synthesis and commerce, this guide will address both the acid and its corresponding anion. 2,5-Dichlorobenzoic acid is an aromatic carboxylic acid with two chlorine atoms substituted on the benzene ring at positions 2 and 5.[1] This substitution pattern imparts specific chemical reactivity and physical properties that are leveraged in its various applications.

Chemical Structure and Identifiers

The core structure of 2,5-dichlorobenzoic acid is fundamental to its chemical behavior. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group influences its acidity and reactivity in substitution reactions.

Diagram: Chemical Structure of 2,5-Dichlorobenzoic Acid and 2,5-Dichlorobenzoate

Caption: Reaction pathway for the synthesis of 2,5-Dichlorobenzoic Acid from p-Dichlorobenzene.

Synthesis from 2,5-Dichlorotoluene

Another synthetic route utilizes the oxidation of 2,5-dichlorotoluene. [2]This method can be followed by amination to produce other valuable intermediates. [2] Experimental Protocol: Oxidation of 2,5-Dichlorotoluene

-

Reaction Setup: In a suitable reaction vessel, create a solution of 2,5-dichlorotoluene in an aqueous pyridine solution. [2]2. Oxidation: Gradually add potassium permanganate to the reaction mixture. The mass ratio of 2,5-dichlorotoluene to potassium permanganate is typically in the range of 1:1.0 to 1:3.0. [2]3. Reaction Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the 2,5-dichlorobenzoic acid. This typically involves filtration to remove manganese dioxide, followed by acidification to precipitate the carboxylic acid.

-

Purification: The crude product can be purified by recrystallization.

Applications in Industry and Research

2,5-Dichlorobenzoic acid and its derivatives are pivotal in the synthesis of a range of commercial products, particularly in the agrochemical and pharmaceutical sectors. [1][3][4]

Agrochemicals

2,5-Dichlorobenzoic acid is a key intermediate in the production of several herbicides.

-

Dicamba: It is a precursor in the synthesis of this widely used herbicide.

-

Chloramben: This herbicide (3-amino-2,5-dichlorobenzoic acid) is synthesized from 2,5-dichlorobenzoic acid. [5]* Dinoben: Another herbicide, 2,5-dichloro-3-nitrobenzoic acid, is also derived from 2,5-dichlorobenzoic acid. [5] The methyl ester of 2,5-dichlorobenzoic acid, methyl 2,5-dichlorobenzoate, is utilized as a plant growth regulator and fungicide. [6][7]It is used in grafting waxes to promote callus formation, which aids in the rooting of grapevine cuttings. [6]

Pharmaceutical Synthesis

In the pharmaceutical industry, 2,5-dichlorobenzoic acid serves as a building block for various active pharmaceutical ingredients (APIs) that require a dichlorinated aromatic core. [4]Its ester, methyl 2,5-dichlorobenzoate, is also a drug intermediate and is used in the synthesis of compounds like 2,5-dichlorobenzohydrazide and substituted 1,3,4-oxadiazoles. [8]

Research Applications

Deuterium-labeled 2,5-dichlorobenzoic acid (2,5-Dichlorobenzoic acid-d3) is employed in research as a tracer or an internal standard for quantitative analysis using techniques such as NMR, GC-MS, or LC-MS. [9]

Analytical Methodologies

The detection and quantification of 2,5-dichlorobenzoate and its related compounds are crucial for quality control, environmental monitoring, and research. Gas chromatography (GC) is a widely used analytical technique for this purpose.

Experimental Protocol: GC-MS Analysis of Dichlorobenzenes

-

Sample Preparation: For environmental samples, a pre-concentration step is typically required. This can involve purge-and-trap for water samples or thermal desorption for air samples collected on a sorbent. [10]2. Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the preferred instrument for both separation and identification. [11]3. GC Conditions:

-

Column: A suitable capillary column for separating aromatic compounds.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An appropriate temperature gradient to ensure the separation of dichlorobenzene isomers.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) is commonly used. [11] * Detection: A mass analyzer to detect the characteristic molecular ions and fragment ions of the dichlorobenzenes.

-

-

Data Analysis: The identification of 2,5-dichlorobenzoate (often as its methyl ester) is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Quantification is achieved by comparing the peak area to that of a known standard.

Biodegradation

The environmental fate of 2,5-dichlorobenzoate is of interest due to its presence as a metabolite of certain herbicides. Research has shown that some microorganisms are capable of degrading this compound.

For instance, Pseudomonas stutzeri has been isolated and shown to utilize 2,5-dichlorobenzoic acid as a sole source of carbon and energy. [12]Similarly, a recombinant strain of Pseudomonas fluorescens has been engineered to degrade 2,5-dichlorobenzoate. [13]The degradation pathway often involves a dioxygenase enzyme that converts the chlorobenzoate to a catechol derivative, which is then further metabolized. [13][14]

Diagram: Simplified Biodegradation Pathway of 2,5-Dichlorobenzoate

Caption: A simplified representation of the microbial degradation of 2,5-Dichlorobenzoate.

Conclusion

2,5-Dichlorobenzoate and its parent acid are versatile chemical compounds with significant industrial importance. Their synthesis from readily available starting materials and their utility as precursors to a wide range of agrochemicals and pharmaceuticals underscore their value in applied chemistry. A thorough understanding of their properties, synthesis, and analytical methods is essential for professionals working in these fields. Continued research into their environmental fate and potential for bioremediation is also a critical area of investigation.

References

-

Brazil, G. M., Kenefick, L., Callanan, M., Haro, A., de Lorenzo, V., Dowling, D. N., & O'Gara, F. (1995). Rhizosphere effects on biodegradation of 2,5-dichlorobenzoate by a bioluminescent strain of root-colonizing Pseudomonas fluorescens. FEMS Microbiology Ecology, 16(4), 293-300. Retrieved from [Link]

-

Kozlovsky, S. A., Zaitsev, G. M., Kunc, F., Gabriel, J., & Boronin, A. M. (1993). Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri. Folia microbiologica, 38(5), 371–375. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved from [Link]

-

ChemBK. (2025, August 19). 2,5-Dichlorobenzoic acid. Retrieved from [Link]

-

GM Chemical. (n.d.). 2,5-Dichlorobenzoic acid CAS 50-79-3. Retrieved from [Link]

-

SIELC Technologies. (2018, February 19). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzoate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Retrieved from [Link]

- Di Gioia, D., Peel, M. C., Fava, F., & Cain, R. B. (1999). Degradation of chlorobenzoates in soil suspensions by indigenous populations and a specialized organism: interactions. FEMS Microbiology Letters, 175(1), 125-132.

-

Babar, T. M., Qadeer, G., Rama, N. H., Ruzicka, A., & Padelkova, Z. (2008). Methyl 2,5-dichlorobenzoate. Acta crystallographica. Section E, Structure reports online, 64(Pt 10), o1970. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioremediation of Chlorobenzoic Acids. Retrieved from [Link]

-

Agriculture and Environment Research Unit (AERU). (2026, January 7). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

- United States Environmental Protection Agency. (1987). Chloramben (3 Amino 2,5-Dichlorobenzoic Acid)

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Dichlorobenzenes. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7). Retrieved from [Link]

-

Compendium of Pesticide Common Names. (n.d.). 2,5-dichlorobenzoic acid data sheet. Retrieved from [Link]

Sources

- 1. CAS 50-79-3: 2,5-Dichlorobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 3. Competitive 2,5-Dichlorobenzoic acid [50-79-3] China Plant [gmchemix.com]

- 4. 2,5-Dichlorobenzoic Acid (50-79-3) at Nordmann - nordmann.global [nordmann.global]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. benchchem.com [benchchem.com]

- 12. Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

2,5-Dichlorobenzoate and its role as a chemical intermediate

An In-depth Technical Guide to 2,5-Dichlorobenzoate: A Pivotal Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern organic synthesis, the strategic use of well-defined chemical intermediates is paramount to the efficient and successful development of complex molecules. Among these, 2,5-Dichlorobenzoate and its parent acid stand out as versatile building blocks, underpinning the synthesis of a range of vital agrochemicals and pharmaceuticals. This guide provides an in-depth exploration of 2,5-Dichlorobenzoate, moving beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, properties, and critical applications. The causality behind experimental choices and the inherent logic of protocol design are emphasized, aiming to equip researchers and development professionals with the practical insights necessary for their work.

Core Characteristics of 2,5-Dichlorobenzoic Acid

2,5-Dichlorobenzoic acid (2,5-DCBA) is an aromatic carboxylic acid featuring a benzene ring substituted with two chlorine atoms and a carboxyl group.[1] This substitution pattern imparts specific chemical properties that make it a valuable precursor in multi-step syntheses.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 2,5-Dichlorobenzoic acid is fundamental to its effective use in synthesis, including considerations for reaction conditions and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₂ | [2] |

| Molecular Weight | 191.01 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 152-156 °C | [2] |

| Boiling Point | 301 °C | [2] |

| Solubility | 0.8 g/L in water | [2] |

| pKa | 2.51 (Predicted) | [3] |

| InChI Key | QVTQYSFCFOGITD-UHFFFAOYSA-N | [1] |

Spectroscopic Fingerprint

The structural identity and purity of 2,5-Dichlorobenzoic acid are confirmed through various spectroscopic techniques. Representative data is crucial for quality control in a research and development setting.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns dictated by the substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group (O-H and C=O stretching) and the chlorinated aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.

Synthesis of 2,5-Dichlorobenzoic Acid: A Comparative Overview

Several synthetic routes to 2,5-Dichlorobenzoic acid have been developed, each with distinct advantages and disadvantages regarding starting materials, reaction conditions, and yield. The choice of a particular method often depends on the scale of the synthesis and the desired purity of the final product.

Oxidation of 2,5-Dichlorotoluene

A common and economically viable method involves the oxidation of 2,5-dichlorotoluene.[5] This approach leverages a readily available starting material.

Caption: Oxidation of 2,5-Dichlorotoluene.

From 1,2,4-Trichlorobenzene via Cyanation and Hydrolysis

Another established industrial method starts from 1,2,4-trichlorobenzene. This process involves a high-temperature cyanation reaction followed by hydrolysis of the resulting nitrile.[6]

Caption: Synthesis from 1,2,4-Trichlorobenzene.

Deamination of 2,5-Dichloro-6-aminobenzoic Acid

A more specialized route involves the deamination of 2,5-dichloro-6-aminobenzoic acid.[5] This method can be useful when this specific starting material is available.

The Role of 2,5-Dichlorobenzoate as a Pivotal Chemical Intermediate

The strategic placement of the chlorine atoms and the carboxylic acid group on the benzene ring makes 2,5-Dichlorobenzoate a highly valuable intermediate for the synthesis of more complex molecules. The carboxylic acid can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration.

Synthesis of Agrochemicals: The Case of Dicamba

2,5-Dichlorobenzoic acid is a key precursor in the synthesis of the widely used herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid). Although some industrial syntheses of Dicamba start from 2,5-dichlorophenol, understanding the transformation of related dichlorinated benzoic acids provides valuable insight into the reaction chemistry. The synthesis of Dicamba from a closely related intermediate highlights the importance of controlling regioselectivity in aromatic substitution reactions.

Pharmaceutical Synthesis: The Pathway to Diclofenac

2,5-Dichlorobenzoic acid serves as an important intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Diclofenac.[7] While the classical synthesis of Diclofenac often starts from 2-chlorobenzoic acid and 2,6-dichloroaniline, the structural motif of a dichlorinated phenyl ring is a key feature, and understanding the chemistry of 2,5-Dichlorobenzoic acid provides a strong foundation for developing synthetic strategies for related compounds. The synthesis of Diclofenac involves a key Ullmann condensation reaction.[8]

Caption: Simplified Diclofenac Synthesis Pathway.

Key Experimental Protocols

The following protocols are provided as a guide for common transformations involving 2,5-Dichlorobenzoic acid. These should be adapted based on the specific requirements of the desired product and the available laboratory equipment.

Fischer Esterification of 2,5-Dichlorobenzoic Acid to Methyl 2,5-Dichlorobenzoate

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common transformation to protect the carboxylic acid or to modify its reactivity.

Materials:

-

2,5-Dichlorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Chloride (NaCl) solution (saturated)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

-

In a round-bottom flask, dissolve 2,5-Dichlorobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and saturated sodium chloride solution.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,5-dichlorobenzoate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis of 3-Amino-2,5-dichlorobenzoic Acid

This protocol outlines the reduction of a nitro group to an amine, a crucial step in the synthesis of the herbicide Chloramben.[10]

Materials:

-

2,5-Dichloro-3-nitrobenzoic acid

-

Granular Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for heating and filtration

Procedure:

-

To a flask, add 2,5-dichloro-3-nitrobenzoic acid and granular tin.

-

With vigorous stirring, add water and concentrated hydrochloric acid.

-

Heat the reaction mixture at approximately 95°C for several hours.

-

Upon completion, pour the reaction mixture over ice to precipitate the product.

-

Collect the solid by filtration and wash with water.

-

Dissolve the crude product in ethyl acetate and wash the solution with water and then with a saturated aqueous solution of sodium chloride.

-

Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-amino-2,5-dichlorobenzoic acid.[10]

Analytical Techniques for Quality Control

Rigorous analytical control is essential to ensure the purity and identity of 2,5-Dichlorobenzoate and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds like 2,5-Dichlorobenzoic acid.

Typical HPLC Parameters:

-

Column: A reverse-phase C18 column is commonly used.[11]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or formic acid to suppress ionization of the carboxylic acid).[11]

-

Detection: UV detection is typically employed, with the wavelength set to an absorbance maximum of the analyte (e.g., around 210 nm).[12]

-

Method: A gradient elution may be necessary to separate the analyte from its impurities effectively.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

For GC analysis, the carboxylic acid group of 2,5-Dichlorobenzoic acid usually requires derivatization to a more volatile form, such as its methyl ester.

Sample Preparation for GC:

-

Derivatization: Esterification to the methyl ester is a common derivatization procedure.[13]

-

Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate it before analysis.[14]

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is often suitable.[13]

-

Carrier Gas: Helium is typically used as the carrier gas.[13]

-

Injector and Detector Temperatures: These are optimized to ensure efficient vaporization of the analyte without degradation.

-

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information for identification.

Safety and Handling

2,5-Dichlorobenzoic acid is an irritant to the eyes, skin, and respiratory system.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,5-Dichlorobenzoate has firmly established its position as a valuable and versatile chemical intermediate. Its unique substitution pattern provides a robust scaffold for the synthesis of a diverse array of agrochemicals and pharmaceuticals. A thorough understanding of its properties, synthetic routes, and reactivity is crucial for any researcher or scientist working in the fields of organic synthesis and drug development. This guide has aimed to provide not just the "what" but also the "why" behind the application of this important building block, fostering a deeper understanding that can be leveraged for innovation in chemical synthesis.

References

-

Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Available at: [Link]

-

Competitive 2,5-Dichlorobenzoic Acid [50-79-3] China Plant. GM Chemical. Available at: [Link]

-

Synthesis of 2-Amino-2',5-Dichlorobenzophenone. Scribd. Available at: [Link]

-

Lab5 procedure esterification. Available at: [Link]

-

Diclofenac Synthesis. (2021, January 25). ResearchGate. Available at: [Link]

-

A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2012, March 27). Oxford Academic. Available at: [Link]

-

METHOD 555: DETERMINATION OF CHLORINATED ACIDS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A PHOTODIODE ARRAY ULTRAVIOLET DETECTOR. NEMI.gov. Available at: [Link]

-

Diclofenac Synthesis Mechanism Explained. Scribd. Available at: [Link]

-

Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com. Available at: [Link]

- US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.

-

Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. (2023, August 10). MDPI. Available at: [Link]

- CN103145574A - A kind of preparation method of diclofenac. Google Patents.

-

3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. Available at: [Link]

-

Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Available at: [Link]

- US3644471A - Production of 2 5-dichlorobenzonitrile. Google Patents.

-

Fischer Esterification-Typical Procedures. (2024, January 05). OperaChem. Available at: [Link]

-

GC AND GC/MS. Agilent. Available at: [Link]

-

Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. (2015, February 09). NIH. Available at: [Link]

Sources

- 1. CAS 50-79-3: 2,5-Dichlorobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2,5-Dichlorobenzoic acid for synthesis 50-79-3 [sigmaaldrich.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 6. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]

- 7. gmchemic.com [gmchemic.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. prepchem.com [prepchem.com]

- 11. Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Discovery, Chemistry, and Metabolic Fate of 2,5-Dichlorobenzoate

Executive Summary

2,5-Dichlorobenzoate (2,5-DCBA) is a critical metabolic intermediate primarily encountered in the biodegradation of polychlorinated biphenyls (PCBs) and chlorinated herbicides (e.g., chloramben).[1][2] Historically identified as a "dead-end" metabolite in many bacterial strains, its accumulation often stalls the bioremediation of contaminated sites.

This guide details the discovery of 2,5-DCBA, its physicochemical profile, and the specific enzymatic machinery—2-halobenzoate 1,2-dioxygenase —evolved by specific bacterial strains (e.g., Pseudomonas aeruginosa 142, Pseudomonas putida P111) to overcome this metabolic bottleneck. It serves as a technical resource for researchers designing bioremediation strategies or studying the evolution of dehalogenating enzymes.

Chemical Identity & Physicochemical Properties

2,5-DCBA is characterized by chlorine substitution at the ortho and meta positions relative to the carboxyl group. This specific substitution pattern creates significant steric hindrance, protecting the carboxyl group from standard nucleophilic attack and making the compound recalcitrant to many general benzoate dioxygenases.

Table 1: Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | 2,5-Dichlorobenzoic acid | |

| CAS Number | 50-79-3 | |

| Molecular Formula | C₇H₄Cl₂O₂ | |

| Molecular Weight | 191.01 g/mol | |

| pKa | ~2.47 | Stronger acid than benzoate (pKa 4.2) due to electron-withdrawing Cl groups. |

| Solubility (Water) | ~0.8 g/L (20°C) | Low solubility; forms salts (benzoates) at physiological pH. |

| Melting Point | 151–154 °C | Crystalline solid (needles). |

| Key Reactivity | Electrophilic aromatic substitution | Deactivated ring; resistant to oxidative attack without specific enzymes. |

Discovery and Initial Studies

The "Dead-End" Metabolite (1970s–1980s)

Early studies on PCB biodegradation (e.g., by Burkholderia xenovorans LB400) revealed that while many biphenyl congeners could be oxidized to chlorobenzoates, the pathway often terminated there. 2,5-DCBA was identified as a recalcitrant accumulation product from the degradation of 2,5-dichlorobiphenyl .

-

Observation: Standard benzoate 1,2-dioxygenases (which initiate ring cleavage in non-chlorinated benzoates) were inactive against 2,5-DCBA due to the steric bulk of the ortho-chlorine.

Isolation of Specific Degraders (Early 1990s)

The breakthrough in understanding 2,5-DCBA metabolism came with the isolation of specific bacterial strains capable of using it as a sole carbon source.

-

Key Strain: Pseudomonas aeruginosa 142.[3]

-

Discovery: Isolated from a PCB-degrading consortium.

-

Significance: It possessed a unique three-component dioxygenase system capable of removing the ortho-chlorine during the initial attack.[4]

-

-

Key Strain: Pseudomonas putida P111.

-

Discovery: Isolated via enrichment culture on 2,5-DCBA.[5]

-

Mechanism: Demonstrated that the degradation pathway proceeds via 4-chlorocatechol , confirming the removal of the C2-chlorine and retention of the C5-chlorine (renumbered to C4).

-

Metabolic Pathways & Enzymology

The degradation of 2,5-DCBA represents a specialized evolutionary adaptation. The critical step is the oxidative dehalogenation catalyzed by 2-halobenzoate 1,2-dioxygenase.

Mechanism of Action

-

Substrate Binding: The enzyme accommodates the bulky 2-chloro group.

-

Dioxygenation: Molecular oxygen is introduced at the C1 and C2 positions.

-

Decarboxylation & Dehalogenation: The reaction is concerted, releasing CO₂, chloride ion (Cl⁻), and generating a catechol.

-

Input: 2,5-Dichlorobenzoate + NADH + H⁺ + O₂

-

Output: 4-Chlorocatechol + NAD⁺ + CO₂ + Cl⁻

-

Pathway Visualization

The following diagram illustrates the conversion of 2,5-DCBA within the broader context of PCB degradation.

Figure 1: Metabolic pathway of 2,5-Dichlorobenzoate degradation showing the critical role of the multi-component dioxygenase system in converting the recalcitrant benzoate to a degradable catechol.

Experimental Methodologies

For researchers aiming to isolate 2,5-DCBA degraders or analyze its presence, the following protocols are standard field-proven approaches.

A. Enrichment & Isolation Protocol

To isolate bacteria capable of degrading 2,5-DCBA, a selective enrichment strategy is required.

-

Medium Preparation: Use Mineral Salts Medium (MSM) containing no carbon source.

-

Substrate Addition: Add 2,5-DCBA (neutralized to pH 7.0) at a concentration of 0.5 – 1.0 g/L .

-

Note: Higher concentrations (>3 g/L) can be toxic.

-

-

Inoculation: Inoculate with soil from PCB-contaminated sites or activated sludge.

-

Incubation: Incubate at 30°C with shaking (200 rpm) for 1–2 weeks.

-

Passaging: Transfer 1% of the turbid culture to fresh MSM + 2,5-DCBA. Repeat 3 times to eliminate background carbon.

-

Confirmation: Plate on MSM agar + 2,5-DCBA. Look for clearing zones or spray with catechol reagents (though 2,5-DCBA degraders rarely accumulate catechol extracellularly).

B. Analytical Detection (HPLC)

Quantification of 2,5-DCBA and its metabolites requires Reverse-Phase HPLC.

-

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: Methanol:Water (containing 0.1% H₃PO₄) typically in a 60:40 or 70:30 ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm (for general ring absorption) or 235 nm .

-

Retention Time: 2,5-DCBA will elute later than 4-chlorocatechol due to the two chlorine atoms increasing hydrophobicity.

Analytical Workflow Diagram

Figure 2: Standard analytical workflow for the extraction and quantification of 2,5-DCBA from bacterial culture media.

Toxicology & Safety Considerations

While 2,5-DCBA is an intermediate, it possesses distinct toxicological properties relevant to laboratory handling.

-

Hazard Classification: Irritant (Skin/Eye).

-

Environmental Fate: Moderate water solubility and resistance to hydrolysis make it mobile in groundwater if not biodegraded.

-

Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Ecotoxicity: Moderate toxicity to fish. In microbial systems, high concentrations inhibit cell growth, necessitating step-wise feeding in bioreactors.

References

-

Hartmann, J., Reineke, W., & Knackmuss, H. J. (1979).[6] Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad. Applied and Environmental Microbiology, 37(3), 421–428.[6] Link

-

Romanov, V. P., & Hausinger, R. P. (1994). Pseudomonas aeruginosa 142 uses a three-component ortho-halobenzoate 1,2-dioxygenase for metabolism of 2,4-dichloro- and 2-chlorobenzoate.[2][4] Journal of Bacteriology, 176(11), 3368–3374.[2] Link

-

Hickey, W. J., & Focht, D. D. (1990). Degradation of mono-, di-, and trihalogenated benzoic acids by Pseudomonas aeruginosa JB2.[7] Applied and Environmental Microbiology, 56(12), 3842–3850. Link

-

Kozlovsky, S. A., Zaitsev, G. M., Kunc, F., Gabriel, J., & Boronin, A. M. (1993). Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri. Folia Microbiologica, 38(5), 371–375. Link

-

Fetzner, S., Müller, R., & Lingens, F. (1992).[4] Purification and properties of 2-halobenzoate 1,2-dioxygenase, a two-component enzyme system from Burkholderia cepacia 2CBS.[4] Journal of Bacteriology, 174(9), 279–290. Link

Sources

- 1. Transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl and 2,4,6-trichlorobiphenyl by Burkholderia xenovorans LB400 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Metabolism of and inhibition by chlorobenzoates in Pseudomonas putida P111 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of mono-, di-, and trihalogenated benzoic acids by Pseudomonas aeruginosa JB2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Utilization of 2,5-Dichlorobenzoic Acid in Herbicide Synthesis

Introduction: The Central Role of 2,5-Dichlorobenzoic Acid in Agrochemicals

2,5-Dichlorobenzoic acid (2,5-DCBA) is a halogenated aromatic carboxylic acid that serves as a pivotal starting material and intermediate in the synthesis of several commercially significant herbicides.[1][2] Its disubstituted chlorine pattern on the benzene ring provides a stable and reactive scaffold for building more complex molecules with potent herbicidal activity. This guide provides an in-depth exploration of 2,5-DCBA, focusing on its application in the synthesis of benzoic acid herbicides, a class of synthetic auxins that have been instrumental in modern agriculture for decades.[3]

The primary value of 2,5-DCBA lies in its utility for producing herbicides like Chloramben and as a precursor for intermediates used in the synthesis of other major herbicides such as Dicamba.[4][5][6] These compounds function as synthetic auxins, which are plant growth regulators that, at herbicidal concentrations, induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their demise.[3] This document will detail the underlying mechanisms, provide validated synthesis protocols, and offer expert insights into the chemical causality behind the procedural steps.

Section 1: Physicochemical Properties and Safe Handling of 2,5-Dichlorobenzoic Acid

A thorough understanding of the physical and chemical properties of a starting material is fundamental to safe and effective synthesis. 2,5-Dichlorobenzoic acid is a white, crystalline solid at room temperature.[1][7]

Data Summary: Physicochemical Properties

The following table summarizes the key properties of 2,5-DCBA, essential for planning experimental work, including dissolution, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O₂ | [7] |

| Molecular Weight | 191.01 g/mol | [8] |

| Appearance | White to beige powder or needles | [7][9][10] |

| Melting Point | 151-154 °C (304-309 °F) | [7][9][11] |

| Boiling Point | 301 °C (574 °F) at 760 mmHg | [7][8][9] |

| Solubility | Sparingly soluble in cold water (<1 mg/mL); soluble in hot water, ethanol, and ether. | [7][8][9] |

| pKa | 2.13 | [7] |

Safety, Handling, and Storage Protocol

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable. 2,5-DCBA is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always handle 2,5-DCBA in a well-ventilated fume hood. Mandatory PPE includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and ANSI-approved safety goggles or a face shield.[10][12]

-

Handling: Avoid creating dust. Use only non-sparking tools. Wash hands and any exposed skin thoroughly after handling.[12][13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong bases and oxidizing agents.[9][11][12]

-

Spill Response: In case of a spill, avoid breathing dust. Carefully sweep up the solid material, place it in a designated waste container, and clean the affected area.[12]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek urgent medical attention.[7][13]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical advice.[7][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[12][13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Section 2: The Herbicidal Mechanism of Action: Synthetic Auxins

Herbicides derived from 2,5-DCBA are typically synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation within the plant.[3] This persistence leads to a sustained and lethal overstimulation of auxin-mediated signaling pathways.

Expertise in Action: The herbicidal effect is not merely "growth." It is a catastrophic failure of regulated development. The primary mechanism involves the herbicide binding to auxin co-receptor complexes, specifically the TIR1/AFB family of F-box proteins.[14][15] This binding event targets transcriptional repressor proteins (Aux/IAA) for degradation via the ubiquitin-proteasome pathway. The removal of these repressors unleashes a cascade of gene expression that culminates in:

-

Uncontrolled Cell Elongation: The "Acid Growth Hypothesis" posits that auxin signaling rapidly activates proton pumps (H+-ATPases) on the cell membrane.[16] This acidifies the cell wall, activating enzymes called expansins that loosen the wall, leading to uncontrolled water uptake and cell elongation.[16]

-

Ethylene and ABA Overproduction: The sustained auxin signal dramatically upregulates the biosynthesis of ethylene and abscisic acid (ABA).[3][15] This hormonal imbalance induces senescence, inhibits root growth, and causes epinasty (downward bending of leaves).

-

Reactive Oxygen Species (ROS): The combined hormonal stress leads to the massive production of ROS, causing oxidative damage to cell membranes, proteins, and DNA, resulting in tissue necrosis and plant death.[14]

Visualization: Synthetic Auxin Signaling Pathway

Caption: Workflow of synthetic auxin herbicide action, from receptor binding to plant death.

Section 3: Application Note - Synthesis of Chloramben

Chloramben (3-amino-2,5-dichlorobenzoic acid) is a selective, pre-emergence herbicide historically used for weed control in crops like soybeans.[4][5] Its synthesis is a prime example of the direct functionalization of the 2,5-DCBA scaffold. The process involves two key transformations: electrophilic aromatic substitution (nitration) followed by a reduction.

Causality of the Synthesis Strategy:

-

Nitration: The carboxylic acid group is a meta-director. However, the activating effect of the chlorine atoms and the strong reaction conditions of mixed acid (sulfuric and nitric acid) facilitate the introduction of a nitro group (-NO₂) onto the ring. The primary product formed is 2,5-dichloro-3-nitrobenzoic acid, also known as Dinoben.[5] Controlling the temperature is critical to prevent the formation of unwanted dinitro isomers and other highly phytotoxic impurities.[5]

-

Reduction: The nitro group is subsequently reduced to an amino group (-NH₂). This can be achieved through various methods, such as catalytic hydrogenation or using a metal in acidic solution (e.g., SnCl₂/HCl). This step transforms the intermediate into the active herbicide, Chloramben.

Visualization: Chloramben Synthesis Pathway

Caption: Two-step synthesis pathway from 2,5-DCBA to the herbicide Chloramben.

Section 4: Protocol - Laboratory Scale Synthesis of Chloramben

This protocol provides a self-validating system for the synthesis of Chloramben from 2,5-DCBA. Each step includes checkpoints and expected observations.

Part A: Nitration of 2,5-Dichlorobenzoic Acid to Dinoben

Objective: To introduce a nitro group at the 3-position of the 2,5-DCBA ring.

Materials:

-

2,5-Dichlorobenzoic acid (19.1 g, 0.1 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%, ~60 mL)

-

Concentrated Nitric Acid (HNO₃, 70%, ~10 mL)

-

Ice-water bath

-

Crushed ice and deionized water

-

Magnetic stirrer and stir bar

-

250 mL three-neck round-bottom flask

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter paper

Procedure:

-

Setup: Assemble the three-neck flask with a magnetic stirrer, thermometer, and dropping funnel in a fume hood. Place the flask in an ice-water bath.

-

Dissolution: Carefully and slowly add the concentrated sulfuric acid (~60 mL) to the flask. While stirring, add the 2,5-DCBA (19.1 g) in portions. Stir until all the solid has dissolved. The temperature should be maintained below 20 °C.

-

Causality: Sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

-

Nitration: Slowly add the concentrated nitric acid (~10 mL) to the dropping funnel. Add the nitric acid dropwise to the stirred reaction mixture over a period of 30-45 minutes. Crucially, maintain the internal temperature between 10-15 °C.

-

Expert Insight: Exceeding this temperature range significantly increases the risk of forming dinitro byproducts, which are difficult to remove and can be dangerously unstable. The exothermic nature of the reaction requires vigilant temperature control.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching and Precipitation: In a separate large beaker (1 L), prepare a mixture of crushed ice and water (~400 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A pale yellow precipitate of Dinoben will form.

-

Safety: This step is highly exothermic. Perform it slowly to prevent splashing of the corrosive acid mixture.

-

-

Isolation: Allow the slurry to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acid.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield of crude Dinoben is typically 80-90%.

Part B: Reduction of Dinoben to Chloramben

Objective: To reduce the nitro group of Dinoben to an amino group.

Materials:

-

Crude Dinoben (e.g., 20.0 g, ~0.085 mol)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~57 g, 0.25 mol)

-

Concentrated Hydrochloric Acid (HCl, 37%, ~100 mL)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (50% w/v)

-

Heating mantle

-

Reflux condenser

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude Dinoben (20.0 g), tin(II) chloride dihydrate (~57 g), and ethanol (100 mL).

-

Reaction Initiation: While stirring, slowly add concentrated HCl (~100 mL). The reaction is exothermic, and the mixture may begin to reflux.

-

Causality: SnCl₂ is a classic reducing agent for aromatic nitro groups in an acidic medium. The tin is oxidized from Sn(II) to Sn(IV) while the nitro group is reduced.

-

-

Reflux: Once the initial exotherm subsides, heat the mixture to reflux using a heating mantle and maintain reflux for 2-3 hours. The reaction is complete when the yellow color of the starting material has disappeared, and the solution becomes clear or off-white.

-

Basification and Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully, add 50% NaOH solution while cooling in an ice bath until the solution is strongly alkaline (pH > 12). This will precipitate tin hydroxides.

-

Expert Insight: The amino group of Chloramben is basic, while the carboxylic acid is acidic. In a strongly alkaline solution, the carboxylate salt is soluble, while the tin salts precipitate out.

-

-

Filtration: Filter the mixture to remove the tin hydroxides. Wash the filter cake with a small amount of dilute NaOH solution.

-

Acidification and Isolation: Transfer the filtrate to a clean beaker and cool it in an ice bath. Slowly add concentrated HCl with stirring until the pH is approximately 3-4. Chloramben will precipitate as a white solid.

-

Final Purification: Collect the precipitated Chloramben by vacuum filtration. Wash the solid with cold water and dry it under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Section 5: Data Analysis and Characterization

Validation of the synthesized products is a critical step. Simple physical characterization combined with spectroscopic methods confirms the identity and purity of the intermediates and final product.

| Compound | Expected Melting Point (°C) | Appearance |

| 2,5-Dichlorobenzoic Acid | 151-154 °C | White Crystalline Solid |

| Dinoben | 214-216 °C | Pale Yellow Solid |

| Chloramben | 200-201 °C | White to Off-White Solid |

Note: Melting points are literature values and may vary slightly based on purity.[5]

For rigorous identification, techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed to confirm the molecular structure and rule out the presence of isomeric impurities.

Conclusion

2,5-Dichlorobenzoic acid is a versatile and valuable platform for the synthesis of potent benzoic acid herbicides. The protocols outlined for the synthesis of Chloramben demonstrate the straightforward yet precise chemical manipulations required to transform this starting material into a high-value agrochemical. The key to success lies in a deep understanding of the reaction mechanisms, meticulous control of reaction parameters—especially temperature—and a steadfast commitment to safety. These application notes provide researchers and drug development professionals with a robust framework for utilizing 2,5-DCBA in the ongoing development of effective crop protection solutions.

References

- Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction.

- Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances - SciELO.

- Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl - MDPI.

- Auxin herbicides: current status of mechanism and mode of action - PubMed.

- Auxin and Auxinic Herbicide Mechanisms of Action - MediaHub.

-

2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. Available at: [Link]

-

2,5-Dichlorobenzoic acid - ChemBK. Available at: [Link]

-

(PDF) Methyl 2,5-dichlorobenzoate - ResearchGate. Available at: [Link]

-

2,5-dichlorobenzoic acid methyl ester - AERU. Available at: [Link]

- US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents.

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

- US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents.

- CN102838483A - Synthesis method of dicamba - Google Patents.

-

Synthetic process of herbicide dicamba - Eureka | Patsnap. Available at: [Link]

-

Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem. Available at: [Link]

- CN104447219A - Method for synthesizing dicamba key intermediate 2,5-dichlorophenol - Google Patents.

Sources

- 1. CAS 50-79-3: 2,5-Dichlorobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 3. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]

- 6. CN104447219A - Method for synthesizing dicamba key intermediate 2,5-dichlorophenol - Google Patents [patents.google.com]

- 7. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-DICHLOROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chembk.com [chembk.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 2,5-Dichlorobenzoic acid | 50-79-3 [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

- 16. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

Troubleshooting & Optimization

stability of 2,5-Dichlorobenzoate under different pH and temperature

Technical Support Center: 2,5-Dichlorobenzoate Stability Guide

Case ID: 25DCB-STAB-PROTO Status: Active Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

2,5-Dichlorobenzoate (2,5-DCB) is the conjugate base of 2,5-dichlorobenzoic acid.[2] Its stability is governed primarily by pH-dependent solubility (speciation) and biological degradation rather than intrinsic chemical instability at standard temperatures.[1][2] While the aromatic C-Cl bonds are robust against hydrolysis under mild conditions, the compound is susceptible to precipitation in acidic media and microbial consumption in non-sterile aqueous buffers.

This guide provides the physicochemical grounding and troubleshooting workflows to ensure experimental integrity.

Part 1: Physicochemical Constants & Stability Profile

| Parameter | Value / Characteristic | Critical Implication |

| pKa | 2.5 – 2.8 [1, 2] | Solubility Threshold: Below pH 3.0, the compound protonates to the insoluble acid form.[2] |

| Water Solubility | < 1 mg/mL (Acid form, 20°C) [3] | High risk of precipitation in acidic HPLC mobile phases.[1][2] |

| Melting Point | 151 – 154 °C [4] | Thermally stable in solid state below this threshold.[1][2] |

| Thermal Stability | Stable < 200°C (Abiotic) | Decarboxylation requires extreme heat (>250°C) or metal catalysis [5].[1][2] |

| Photostability | UV-Sensitive | Susceptible to photolysis/dechlorination under UV irradiation [6].[2] |

| Biostability | Low (Aqueous) | Rapidly degraded by Pseudomonas spp. in non-sterile buffers [7].[1][2] |

Part 2: pH-Dependent Stability (The "Cloudy Solution" Protocol)

The most frequent user report is "unexpected precipitation."[2] This is rarely chemical degradation but rather a speciation shift .[2]

Mechanism:

2,5-DCB exists in equilibrium between its ionized form (soluble) and protonated form (insoluble).[1][2]

Visual: Speciation & Solubility Logic

Figure 1: Solubility dependence on pH.[1][2] Maintaining pH > 4.0 is critical for aqueous stock stability.

Part 3: Thermal & Biological Stability

Thermal Stress (High Temperature)

-

Hydrolysis: The C-Cl bonds on the benzene ring are chemically stable against hydrolysis at 100°C in neutral water.[2] They do not spontaneously hydrolyze to phenols without forcing conditions (e.g., high pressure, strong alkali, copper catalysts).

-

Decarboxylation: Removal of the carboxyl group (forming 1,4-dichlorobenzene) is negligible below 200°C unless catalyzed by transition metals (Cu, Ag) [5].[1][2]

-

Recommendation: Autoclaving (121°C, 15 min) is chemically safe for 2,5-DCB, but filtration is preferred to prevent potential catalytic interactions with metal autoclave chambers.[2]

-

Biological Instability (The "Disappearing Peak" Phenomenon)

Users often report a loss of concentration over days at Room Temperature (RT) in phosphate-buffered saline (PBS).[1][2]

-

Cause: 2,5-DCB is a carbon source for environmental bacteria (e.g., Pseudomonas stutzeri).[2][3]

-

Evidence: HPLC shows loss of parent peak without appearance of chemical degradation products (total mass loss due to mineralization to CO₂).[1][2]

-

Solution: Always add 0.02% Sodium Azide (NaN₃) for non-biological assays or store at -20°C.[1][2]

Part 4: Troubleshooting Guide (Q&A)

Q1: My HPLC baseline is noisy, and retention times are shifting.

-

Diagnosis: Mobile phase pH is likely near the pKa (2.5–2.8).[1][2]

-

Explanation: When mobile phase pH ≈ pKa, the analyte fluctuates between ionized and neutral forms, causing peak broadening and retention shifts.

-

Fix: Adjust mobile phase pH to < 2.0 (fully protonated/retained) or > 4.5 (fully ionized/eluted). For Reverse Phase (C18), pH 2.0 (using 0.1% Formic Acid) is standard to ensure the molecule is in the neutral, lipophilic state.

Q2: I see a new peak at a lower retention time after exposing the sample to sunlight.

-

Explanation: UV light can cleave the C-Cl bond, replacing it with Hydrogen or Hydroxyl groups (forming chlorobenzoate or hydroxy-chlorobenzoate).[2]

-

Fix: Use amber glass vials. Wrap columns/reservoirs in foil.

Q3: Can I store the stock solution in DMSO at 4°C?

-

Diagnosis: Safe.

-

Explanation: 2,5-DCB is chemically stable in DMSO.[2] However, ensure the DMSO is anhydrous to prevent moisture absorption which could alter concentration.

-

Fix: Store 100 mM stocks in DMSO at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation upon moisture ingress.

Visual: Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for common stability issues.

Part 5: Standardized Stability Assay Protocol

To rigorously validate the stability of 2,5-DCB in your specific matrix, follow this self-validating protocol.

Materials:

-

Internal Standard (IS): 3,4-Dichlorobenzoic acid (structurally similar, distinct retention).[1][2]

-

Vials: Amber glass (silanized).

Workflow:

-

Preparation (T0):

-

Stress Conditions:

-

A (Control): -20°C, Dark.

-

B (Acid Stress): pH 1.0 (HCl), 60°C, 24h.

-

C (Base Stress): pH 12.0 (NaOH), 60°C, 24h.

-

D (Oxidative): 3% H₂O₂, RT, 24h.

-

-

Analysis (HPLC-UV):

-

Calculation:

[1][2]

Visual: Assay Workflow

Figure 3: Forced degradation study design.

References

-

National Institute of Standards and Technology (NIST). "Benzoic acid, 2,5-dichloro- Properties."[2][4] NIST Chemistry WebBook, SRD 69. Link[1][2]

-

ChemicalBook. "2,5-Dichlorobenzoic acid Chemical Properties and pKa." Link

-

National Toxicology Program (NTP). "2,5-Dichlorobenzoic acid - Solubility Data." NTP Chemical Repository.[2] Link

-

Sigma-Aldrich. "Product Specification: 2,5-Dichlorobenzoic acid (CAS 50-79-3)."[2] Link

-

Schubert, W. M. "Decarboxylation of Aromatic Acids."[2] Journal of the American Chemical Society, 1949.[2] (Mechanistic foundation for high-temp stability).

-

ResearchGate. "Photocatalytic degradation of chlorobenzoic acids."[2] Journal of Hazardous Materials. Link

-

Baglie, et al. "Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri."[2] Folia Microbiologica, 1999.[2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]

common interferences in the analysis of 2,5-Dichlorobenzoate

Welcome to the technical support guide for the analysis of 2,5-Dichlorobenzoate (2,5-DCBA). This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in the accurate quantification of this compound. As an acidic organochlorine compound, 2,5-DCBA presents unique analytical hurdles, from sample preparation to final detection. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common interferences and optimize your methodology.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of 2,5-Dichlorobenzoate.

Category 1: Sample Preparation & Matrix Effects

Question: My analyte signal for 2,5-DCBA is inconsistent and often suppressed when analyzing complex samples like plasma, soil, or tissue. What is causing this?

Answer: This phenomenon is most likely due to the matrix effect , where co-extracted components from the sample interfere with the ionization or detection of your target analyte.[1][2] These interferences can either suppress or enhance the signal, leading to inaccurate quantification.[2][3] For acidic analytes like 2,5-DCBA, common interfering matrix components include phospholipids from plasma or humic acids from soil.[2][3]

The most effective way to combat matrix effects is by implementing a robust sample preparation strategy designed to remove these interferences before analysis.[2][4][5]

Question: What is the most critical first step in sample preparation for 2,5-DCBA to ensure consistent retention and extraction?

Answer: The most critical step is pH adjustment . 2,5-Dichlorobenzoate is a carboxylic acid. To ensure it is in its neutral, protonated form (-COOH), the sample must be acidified to a pH of approximately 2.[4] This is crucial for two reasons:

-

Reversed-Phase Chromatography: In its neutral form, the analyte will be retained more effectively on non-polar stationary phases like C18.

-

Extraction Efficiency: Acidification increases its affinity for organic solvents in Liquid-Liquid Extraction (LLE) and enhances its retention on reversed-phase Solid-Phase Extraction (SPE) sorbents.[3][4]

Failure to control pH can lead to poor recovery, variable retention times, and peak tailing. The US EPA Method 555 for chlorinated acids explicitly requires sample acidification to pH 2.

Question: Which sample cleanup technique is best for removing interferences when analyzing 2,5-DCBA?

Answer: The choice depends on the complexity of your matrix and the required level of cleanliness. Here is a comparison of common techniques:

| Technique | Selectivity | Best For | Pros | Cons |

| Protein Precipitation (PPT) | Low | Biological fluids (plasma, serum) | Fast, simple, inexpensive.[5] | Non-selective; removes proteins but leaves phospholipids and other small molecules that cause matrix effects.[2][3] |

| Liquid-Liquid Extraction (LLE) | Moderate | Aqueous samples, biological fluids | Good at removing highly polar interferences (salts) and non-polar lipids.[3][5] | Can be labor-intensive, requires large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | High | Complex matrices (environmental, biological) | Highly selective, provides excellent cleanup and analyte concentration.[4][6] | Requires method development, more expensive than PPT or LLE. |

| QuEChERS | Moderate-High | Food and agricultural samples | Fast and effective for a wide range of analytes and matrices.[5] | Primarily developed for pesticide residues; may require optimization for 2,5-DCBA.[7] |

For most applications requiring high accuracy, Solid-Phase Extraction (SPE) using a reversed-phase sorbent (e.g., C18 or polymeric) is the recommended method for its superior selectivity in removing matrix interferences.[2][4]

Category 2: Chromatographic & Methodological Issues

Question: I'm observing poor peak shape (tailing) for 2,5-DCBA in my HPLC analysis. What's the cause and how can I fix it?

Answer: Peak tailing for an acidic compound like 2,5-DCBA is often caused by secondary interactions with the stationary phase or other components of the flow path.[8] Here are the primary causes and solutions:

-

Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica-based column packing can interact with the acidic proton of 2,5-DCBA, causing tailing.

-

Flow Path Activity: Active sites within the injector, tubing, or detector can adsorb the analyte.[11]

-

Solution: Ensure the system is well-passivated. Injecting a high-concentration standard can sometimes help condition the column and saturate active sites. Regular system maintenance is key.[10]

-

-

Column Contamination: Buildup of matrix components on the column can create active sites.

-

Solution: Use a guard column and implement a robust column washing procedure after each analytical batch.

-

Question: I suspect another dichlorobenzoic acid isomer (e.g., 2,4-DCBA or 3,5-DCBA) is co-eluting with my 2,5-DCBA peak. How can I confirm and resolve this?

Answer: Isomeric interference is a significant challenge in the analysis of substituted aromatic compounds.[12]

-

Confirmation: The most definitive way to confirm co-elution is with mass spectrometry (MS). Even if the isomers are not chromatographically separated, they may have unique fragment ions upon collision-induced dissociation (CID) that allow for their differentiation.[13] If using UV detection, comparing the UV spectra across the peak to a pure standard using a photodiode array (PDA) detector may reveal inconsistencies indicative of an impurity.[14]

-

Resolution:

-

Chromatographic Optimization: Since isomers often have slight differences in polarity, adjusting the separation conditions can achieve resolution. Try modifying the mobile phase composition (e.g., changing the organic solvent or its ratio to water), adjusting the gradient slope, or lowering the temperature.[15][16]

-

Alternative Column Chemistry: If a standard C18 column is insufficient, try a column with a different selectivity, such as one with a phenyl-hexyl or biphenyl stationary phase, which offer different interactions (e.g., pi-pi stacking) that can help separate isomers.

-

Use a More Selective Detector: As mentioned, a mass spectrometer can often distinguish between co-eluting isomers, making chromatographic separation less critical.[13][17]

-

Question: My retention times are shifting between injections. What should I check?

Answer: Retention time instability is usually due to issues with the mobile phase, the pump, or the column.[8][18]

-

Mobile Phase: Ensure the mobile phase is thoroughly degassed and well-mixed. If preparing it online, ensure the mixer is functioning correctly. Inconsistent composition will cause shifts.

-

Pump/Leaks: Check for leaks in the system, as this will cause pressure fluctuations and affect the flow rate.[18] Ensure the pump is delivering a consistent, pulse-free flow.

-

Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common mistake is not allowing a long enough re-equilibration time.

-

Temperature: Column temperature fluctuations can affect retention time. Use a column oven to maintain a stable temperature.[18]

Troubleshooting Workflows and Protocols

Workflow 1: General Troubleshooting for Peak Integrity Issues

This workflow provides a logical sequence for diagnosing common chromatographic problems.

Caption: Troubleshooting workflow for peak shape and retention issues.

Protocol 1: Solid-Phase Extraction (SPE) for 2,5-DCBA from an Aqueous Matrix

This protocol is a robust starting point for cleaning up samples like diluted plasma, urine, or ground water prior to LC-MS or GC-MS analysis. It is adapted from established methods for acidic compounds.[4]

Materials:

-

Reversed-phase SPE cartridge (e.g., C18 or polymeric equivalent, appropriately sized for sample volume).

-

Methanol (HPLC grade).

-

Acidified reagent water (pH 2 with HCl or formic acid).

-

Elution solvent (e.g., Methanol or Acetonitrile).

-

SPE vacuum manifold.

Methodology:

-

Sample Pre-treatment:

-

Take a known volume of your aqueous sample.

-

Acidify the sample to pH ~2 by adding a small volume of a suitable acid (e.g., 1M HCl or formic acid).[4] This step is critical to ensure the 2,5-DCBA is in its protonated, neutral form for efficient retention.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridge on the vacuum manifold.

-

Pass 1-2 cartridge volumes of methanol through the cartridge to wet the sorbent.

-

Pass 1-2 cartridge volumes of acidified water (pH 2) to equilibrate the sorbent. Crucially, do not let the cartridge run dry from this point until after the sample is loaded.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned cartridge.

-

Apply a gentle vacuum to maintain a slow, steady flow rate (e.g., 1-2 mL/min). A slow flow rate is essential for ensuring efficient binding of the analyte to the sorbent.

-

-

Washing (Interference Removal):

-

Wash the cartridge with 1-2 cartridge volumes of acidified water (pH 2) to remove polar interferences like salts.

-

(Optional) For more complex matrices, perform a second wash with a weak organic solvent solution (e.g., 5-10% methanol in acidified water) to remove less polar interferences without eluting the 2,5-DCBA.

-

-

Elution (Analyte Collection):

-

Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual wash solvents.

-

Place a clean collection tube inside the manifold.

-

Elute the 2,5-DCBA from the cartridge with a small volume (e.g., 1-2 mL) of your chosen organic solvent (methanol or acetonitrile).

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known, small volume of mobile phase for injection into your analytical system.

-

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol allows you to determine if your results are being affected by signal suppression or enhancement from the sample matrix.[19][20]

Methodology:

-

Prepare Three Sets of Samples:

-